N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FNO4S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibition and Anticancer Activities
Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide have been synthesized and evaluated for Src kinase inhibitory activities and anticancer effects. For instance, N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine showed inhibitory activities against c-Src kinase and were evaluated for their effect on cell proliferation in various cancer cell lines, suggesting potential applications in cancer treatment and research into kinase inhibition mechanisms Asal Fallah-Tafti et al., 2011.
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2- acetamide have demonstrated significant anti-inflammatory activities, indicating the role of similar compounds in developing new anti-inflammatory drugs. The synthesis of these compounds involves reacting pyrazole with substituted acetamides, highlighting an area of chemical synthesis and pharmacological testing where this compound could be relevant K. Sunder & Jayapal Maleraju, 2013.
Antitumor Activity
Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has provided insights into potential antitumor activity. These studies involved synthesizing derivatives and screening them for antitumor activity against various human tumor cell lines, suggesting a methodological framework for investigating the anticancer potential of this compound L. Yurttaş et al., 2015.
Metabolic Stability Improvement
Studies have also focused on improving the metabolic stability of similar compounds, such as by modifying the heterocyclic ring systems. This research has implications for the design of more stable and effective pharmaceutical agents, where similar strategies could be applied to the compound Markian M Stec et al., 2011.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c20-14-3-6-16(7-4-14)26-12-19(22)21-9-1-2-10-23-15-5-8-17-18(11-15)25-13-24-17/h3-8,11H,9-10,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJYSDFIZUNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.